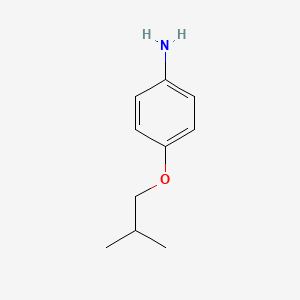

4-(4-氟苄氧基)-苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Fluoro-benzyloxy)-benzylamine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorine-substituted benzylamines and their derivatives, which can provide insights into the chemical behavior and properties of similar compounds. Fluorine substitution is known to affect the reactivity and binding affinity of organic molecules, as seen in the synthesis of ligands for CNS dopamine D2 receptors and the fluorogenic derivatization of catecholamines .

Synthesis Analysis

The synthesis of fluorine-substituted benzylamines can involve several strategies, such as the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid . Another approach includes the metallation of halogenated benzoic acids followed by treatment with sulfur compounds to introduce a methylthio moiety, which can be further elaborated to benzylamine . These methods highlight the challenges and considerations in introducing fluorine and other substituents onto aromatic rings, which are relevant to the synthesis of "4-(4-Fluoro-benzyloxy)-benzylamine".

Molecular Structure Analysis

The molecular structure of fluorine-substituted benzylamines would be expected to exhibit characteristics influenced by the electronegativity of fluorine. For instance, the presence of fluorine can enhance the stability of certain functional groups and affect the overall electronic distribution within the molecule . The synthesis of novel diamine monomers with fluorine substituents for the production of fluorinated polyimides demonstrates the impact of such substitutions on molecular structure and properties .

Chemical Reactions Analysis

Fluorine-substituted benzylamines can participate in various chemical reactions, including fluorogenic derivatization, which is used for the sensitive and selective determination of analytes . The presence of fluorine can influence the reactivity and selectivity of these compounds in such reactions, as seen in the derivatization of catecholamines with fluorogenic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-substituted benzylamines are significantly influenced by the presence of fluorine. For example, fluorinated polyimides derived from fluorine-substituted diamines exhibit low water absorption rates, low dielectric constants, and high thermal stability . The introduction of fluorine onto benzylamines can also enhance binding affinity to biological targets, as demonstrated by the high-affinity ligands for CNS dopamine D2 receptors . Additionally, the synthesis of fluorene-based benzoxazines indicates that fluorine substitution can lead to higher glass transition temperatures and better thermal stability due to increased rigidity and aromatic content .

科学研究应用

合成应用

4-(4-氟苄氧基)-苄胺作为前体物在各种复杂分子的合成中发挥作用,因为其功能基团提供了多个化学修饰点。例如,在实际合成2-氟-4-溴联苯,这是制造氟比洛芬的关键中间体中,突显了它在有机合成中的重要性。这种合成展示了该化合物在交叉偶联反应中的作用,促进了具有增强性能的药物和材料的开发(Qiu, Gu, Zhang, & Xu, 2009)。

药物开发和制药应用

苄硼酸酯化合物可以从前体物如4-(4-氟苄氧基)-苄胺合成,用于药物化学中具有广泛应用的广谱。这些化合物已经导致了新类抗菌、抗真菌、抗原虫、抗病毒和抗炎药物的发现。苄硼酸酯的独特物理化学性质,部分归因于其合成途径涉及氟苄氧基组分,使其在药物开发中具有潜力,展示了4-(4-氟苄氧基)-苄胺在促进重大医学进步中的多功能性(Nocentini, Supuran, & Winum, 2018)。

光电材料的进展

从氟苄胺衍生物如4-(4-氟苄氧基)-苄胺合成的喹唑啉和嘧啶的研究揭示了它们在创造新型光电材料中的潜力。这些材料对于开发电子器件、发光元件、光电转换元件和图像传感器至关重要。将氟化组分如4-(4-氟苄氧基)-苄胺纳入π-扩展共轭体系中,已被证明显著增强了这些材料的电致发光性能,展示了该化合物在推动光电领域技术进步中的作用(Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

安全和危害

The safety and hazards associated with “4-(4-Fluoro-benzyloxy)-benzylamine” are not specified in the search results.

未来方向

The future directions for the research and application of “4-(4-Fluoro-benzyloxy)-benzylamine” are not specified in the search results.

Please note that this information is based on the search results and may not be comprehensive or accurate. For a detailed analysis, please consult a chemistry professional or a reliable source.

属性

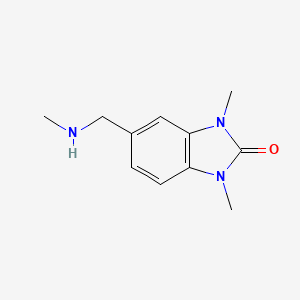

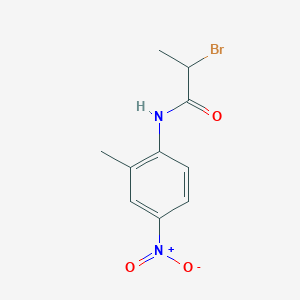

IUPAC Name |

[4-[(4-fluorophenyl)methoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8H,9-10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZWSEVTDFFCDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251339 |

Source

|

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-benzyloxy)-benzylamine | |

CAS RN |

849807-02-9 |

Source

|

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849807-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)